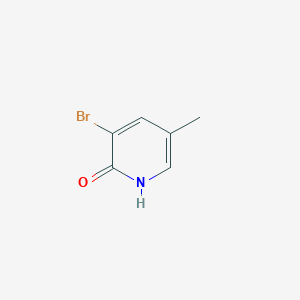

3-Bromo-2-hydroxy-5-methylpyridine

Descripción general

Descripción

3-Bromo-2-hydroxy-5-methylpyridine (3-BHMP) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a characteristic odor and is commonly used as a reagent in organic synthesis. 3-BHMP is known for its versatile reactivity and has been used in a variety of synthetic reactions, including the synthesis of heterocyclic compounds, the preparation of organometallic complexes, and the synthesis of bioactive molecules. In addition, 3-BHMP has been used in a variety of biochemical and physiological studies, making it an important tool for scientists in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis of Complex Ligands : The synthesis of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid utilizes a building block closely related to 3-Bromo-2-hydroxy-5-methylpyridine. These ligands are particularly well-suited for the complexation of lanthanide(III) cations, showcasing the compound's role in creating intricate chemical structures for potential applications in materials science and catalysis (Charbonnière, Weibel, & Ziessel, 2001).

Halogen Atom Migration Studies : Research into the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, which are structurally related to this compound, provides insights into the reactivity and transformation of such compounds under various conditions. This knowledge is crucial for understanding the chemical behavior of halogenated pyridines in synthetic pathways (Hertog & Schogt, 2010).

Novel Pyridine Derivatives via Suzuki Cross-Coupling : A study on the efficient synthesis of novel pyridine-based derivatives through the Suzuki cross-coupling reaction of commercially available precursors demonstrates the utility of this compound in creating biologically active compounds. This research highlights the compound's role in the development of new materials with potential applications in medicine and materials science (Ahmad et al., 2017).

Crystal Structure Analysis : The synthesis and crystal structure analysis of Schiff base compounds derived from this compound reveal its importance in forming compounds with significant antibacterial activities. This application underscores the potential of such compounds in the design of new antimicrobial agents (Wang et al., 2008).

Bromodomain Ligand Discovery : The identification of 3-amino-2-methylpyridine derivatives as ligands for the BAZ2B bromodomain through automatic docking illustrates the potential of compounds related to this compound in drug discovery and molecular biology research. These findings pave the way for the development of novel therapeutics targeting epigenetic regulators (Marchand, Lolli, & Caflisch, 2016).

Mecanismo De Acción

Safety and Hazards

3-Bromo-2-hydroxy-5-methylpyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that this compound has a melting point of 78-82 °C (lit.)

Cellular Effects

It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation

Molecular Mechanism

It is known that the compound has a lower value of the HOMO–LUMO energy gap, which characterizes the chemical reactivity and kinetic stability of the molecule

Temporal Effects in Laboratory Settings

Propiedades

IUPAC Name |

3-bromo-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBRMXVUQOVORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395569 | |

| Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-02-9 | |

| Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)